REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].[C:15]([O-])([O-])=O.[K+].[K+].CI>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:4]=1[C:5]([O:7][CH3:15])=[O:6] |f:1.2.3|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
26.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
12.3 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mass was stirred at 80° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mass was further stirred at 80° C. for 5-6 h
|
Duration
|
5.5 (± 0.5) h
|
Type
|
FILTRATION
|
Details
|
The reaction mass was filtered
|
Type
|
CONCENTRATION
|
Details
|
the obtained filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
The residue was further diluted with water
|
Type
|
CUSTOM
|
Details
|
obtained solid
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)OC)C=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |